Product packaging for (1S,3R)-3-Methoxycyclopentan-1-amine(Cat. No.:CAS No. 2227198-94-7)

(1S,3R)-3-Methoxycyclopentan-1-amine

Cat. No.: B13349091
CAS No.: 2227198-94-7
M. Wt: 115.17 g/mol
InChI Key: BVILPGWUKJERFN-NTSWFWBYSA-N
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Description

Stereochemical Significance of Methoxycyclopentanamine Scaffolds

The stereochemical architecture of methoxycyclopentanamine scaffolds is of paramount importance in determining the biological activity and physical properties of the molecules they are incorporated into. The cyclopentane (B165970) ring, being conformationally more constrained than a linear chain but more flexible than aromatic systems, presents a unique three-dimensional framework. In the (1S,3R)-3-Methoxycyclopentan-1-amine isomer, the specific cis or trans relationship between the amine and methoxy (B1213986) substituents is locked. This fixed orientation is critical because molecular recognition in biological systems, such as enzyme-substrate or drug-receptor interactions, is highly dependent on the precise spatial arrangement of functional groups.

The construction of cyclopentane rings with multiple, well-defined chiral centers is a significant challenge in synthetic chemistry. nih.gov The ability to synthesize and utilize specific stereoisomers, such as this compound, allows chemists to systematically explore the structure-activity relationships of target molecules. Chiral cyclopentane cores are central motifs in numerous biologically active compounds, including prostaglandins (B1171923) and their analogues used as antiglaucoma agents. nih.govnih.gov Therefore, the stereochemical purity of scaffolds like methoxycyclopentanamine is not merely an academic detail but a fundamental prerequisite for achieving desired therapeutic effects and avoiding off-target interactions.

Positioning as a Chiral Building Block in Advanced Organic Synthesis

In the field of advanced organic synthesis, particularly in the pharmaceutical industry, there is a high demand for readily available, optically pure, and functionalized chiral building blocks. nih.gov this compound fits this description perfectly. Chiral building blocks are molecular fragments that possess one or more stereocenters and serve as starting materials for the synthesis of complex, enantiomerically pure target molecules. ambeed.com This approach, often referred to as the "chiral pool" strategy, leverages pre-existing chirality to construct new stereocenters with high levels of control, bypassing the need for challenging asymmetric syntheses or resolutions of racemic mixtures later in the synthetic sequence. buchler-gmbh.com

The utility of this compound as a chiral building block stems from its bifunctional nature. The primary amine group is a versatile handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation. The methoxy group, while less reactive, influences the molecule's polarity and conformational preferences and can be a precursor to a hydroxyl group if needed. This combination of features makes it an attractive intermediate for creating libraries of compounds for drug discovery and lead optimization, where the rigid cyclopentane backbone serves as a scaffold to orient pharmacophoric elements in a defined three-dimensional space. nih.gov

Current Research Landscape and Emerging Directions in Cyclopentane Chemistry

The chemistry of cyclopentane derivatives is a vibrant and evolving area of research. Historically significant in the synthesis of natural products like prostaglandins, the field continues to expand with the development of novel synthetic methodologies and applications. nih.govresearchgate.net A major focus of current research is the development of efficient, stereoselective methods for constructing functionalized cyclopentane rings. nih.govnih.gov Techniques such as rhodium-catalyzed domino sequences, asymmetric multicatalytic cascade reactions, and various cycloaddition strategies are being refined to produce cyclopentanes with multiple stereocenters in high yield and enantiomeric excess. nih.govnih.gov

Emerging directions in cyclopentane chemistry are driven by both technological advancements and societal needs. There is a growing emphasis on sustainable chemistry, which encourages the development of catalytic processes that minimize waste and energy consumption. The global market for cyclopentane and its derivatives is expanding, driven by its use as an environmentally friendlier blowing agent for polyurethane foams in insulation and refrigeration, replacing hydrochlorofluorocarbons (HCFCs). grandviewresearch.comfortunebusinessinsights.com In medicinal chemistry, the cyclopentane motif continues to be explored for the development of new therapeutic agents, including antiviral and anticancer drugs. buchler-gmbh.comacs.org Future research will likely focus on integrating computational methods for designing novel cyclopentane-based molecules with desired properties, discovering new catalytic systems for their efficient synthesis, and exploring their application in advanced materials and asymmetric catalysis.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
IUPAC Name This compound
CAS Number 1354392-77-0
Canonical SMILES COC1CC@H

Data sourced from PubChem CID 57580071 nih.gov

Table 2: Key Synthetic Strategies for Chiral Cyclopentane Derivatives

Synthetic Strategy Description Key Features
Rhodium Carbene-Initiated Domino Sequence A convergent strategy for synthesizing cyclopentane carboxylates from rhodium vinylcarbenes and enantiopure allyl alcohols. Forms three new bonds and four contiguous stereocenters with high diastereo- and enantioselectivity. nih.gov
Asymmetric Multicatalytic Cascade Reaction A one-pot formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes using secondary amine and N-heterocyclic carbene catalysts. Affords densely functionalized cyclopentanones with high enantioselectivities. nih.gov
Asymmetric Hydrogenation Utilizes chiral metal catalysts (e.g., DuPHOS Rh-catalyst, Noyori's Ru-catalyst) to synthesize chiral amines and alcohols. Provides a powerful route to chiral building blocks in high enantiomeric excess. nih.gov

| [2+2] Cycloaddition and Resolution | Involves the cycloaddition of dichloroketene (B1203229) with cyclopentadiene (B3395910) derivatives, followed by chemical resolution to obtain enantiomerically pure blocks. | An effective method for preparing chiral synthons for natural and unnatural cyclopentanoids. researchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B13349091 (1S,3R)-3-Methoxycyclopentan-1-amine CAS No. 2227198-94-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2227198-94-7

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1S,3R)-3-methoxycyclopentan-1-amine

InChI

InChI=1S/C6H13NO/c1-8-6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1

InChI Key

BVILPGWUKJERFN-NTSWFWBYSA-N

Isomeric SMILES

CO[C@@H]1CC[C@@H](C1)N

Canonical SMILES

COC1CCC(C1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1s,3r 3 Methoxycyclopentan 1 Amine

Stereoselective and Enantioselective Synthesis Pathways

The creation of the specific (1S,3R) stereochemistry in 3-Methoxycyclopentan-1-amine requires synthetic routes that can selectively generate two chiral centers with a defined relative and absolute configuration. The primary approaches to achieve this involve either the use of chiral catalysts to induce stereoselectivity or the utilization of inherently chiral starting materials.

Asymmetric Catalytic Approaches

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules from prochiral precursors. For the synthesis of (1S,3R)-3-Methoxycyclopentan-1-amine, a plausible approach involves the asymmetric reduction of a prochiral ketone.

One such strategy is Asymmetric Transfer Hydrogenation (ATH) . This method typically employs a transition metal catalyst, such as Ruthenium, Rhodium, or Iridium, complexed with a chiral ligand. arkat-usa.org The process involves the transfer of hydrogen from a hydrogen donor, like isopropanol (B130326) or formic acid, to a ketone, leading to the formation of a chiral alcohol with high enantiomeric excess. arkat-usa.org

A hypothetical synthetic sequence could commence with 3-methoxycyclopent-2-en-1-one. The first step would be a conjugate addition of a nucleophile to introduce a substituent that can later be converted to an amine. Subsequent asymmetric transfer hydrogenation of the resulting ketone would yield the corresponding chiral alcohol. The stereochemistry of the newly formed hydroxyl group would be directed by the chiral catalyst. Following this, the substituent would be converted to an amine, and the hydroxyl group to a methoxy (B1213986) group, with careful consideration of the stereochemistry at each step.

Catalyst ComponentChiral Ligand ExampleHydrogen DonorExpected Outcome
[RuCl₂(p-cymene)]₂(S,S)-TsDPENIsopropanol/Formic AcidHigh enantioselectivity in ketone reduction
[Rh(cod)Cl]₂Chiral Diene LigandsIsopropanolControl of diastereoselectivity
[Ir(Cp*)Cl₂]₂(R,R,R)-CsDPENFormic AcidHigh conversion and enantioselectivity

This table presents examples of catalyst systems that could be adapted for the asymmetric synthesis of a precursor to this compound.

Another catalytic approach is the use of chiral rhodium complexes in asymmetric cyclization or addition reactions to construct the cyclopentane (B165970) ring with the desired stereocenters. nih.govresearchgate.net These methods can offer high levels of control over both enantioselectivity and diastereoselectivity. nih.gov

Chiral Pool Strategies Leveraging Defined Stereocenters

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the existing stereocenters in these molecules to build the desired chiral target.

A potential chiral pool starting material for the synthesis of this compound is L-serine . A known synthesis of a related compound, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, starts from L-serine, demonstrating the feasibility of using this amino acid to construct the (1S,3R) stereochemistry on a cyclopentane ring. nih.gov A similar strategy could be envisioned where the carboxylic acid groups are manipulated to yield the desired amine and methoxy functionalities.

Carbohydrates , such as D-mannose and D-galactose, also serve as versatile chiral pool starting materials for the synthesis of polyhydroxylated cyclopentane derivatives. nih.gov These sugars contain multiple stereocenters that can be used to control the stereochemistry of the final product. A synthetic route could involve the selective protection of hydroxyl groups, followed by ring-closing metathesis or other cyclization strategies to form the cyclopentane ring. Subsequent functional group interconversions would then be employed to install the amine and methoxy groups at the desired positions with the correct stereochemistry.

Strategic Functionalization and Derivatization Routes

The synthesis of this compound from a precursor often requires strategic manipulation of functional groups. This involves both the interconversion of existing functionalities and the use of protecting groups to ensure selectivity in multi-step sequences.

Regioselective Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. ic.ac.uk In the context of synthesizing this compound, several key FGIs would be necessary.

For instance, if a synthetic route yields a precursor with a hydroxyl group at the C3 position, this would need to be converted to a methoxy group. This can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then reacts with a methylating agent like methyl iodide.

Similarly, the introduction of the amine group at the C1 position might involve the reduction of a nitro group, an azide, or a nitrile. Alternatively, a carboxylic acid could be converted to an amine via a Curtius, Hofmann, or Schmidt rearrangement. The choice of method would depend on the other functional groups present in the molecule and the desired stereochemical outcome.

Initial Functional GroupTarget Functional GroupReagents
Alcohol (-OH)Methoxy (-OCH₃)NaH, CH₃I
Carboxylic Acid (-COOH)Amine (-NH₂)DPPA, heat; then H₂O (Curtius)
Ketone (=O)Amine (-NH₂)NH₂OH; then H₂, Pd/C
Azide (-N₃)Amine (-NH₂)H₂, Pd/C or LiAlH₄

This table outlines common functional group interconversions relevant to the synthesis of the target compound.

Protecting Group Strategies in Multi-Step Syntheses

In a multi-step synthesis, it is often necessary to protect certain functional groups to prevent them from reacting under a given set of conditions. organic-chemistry.org The choice of protecting groups is crucial, as they must be stable to the reaction conditions and easily removable without affecting other parts of the molecule. uchicago.edu

For the synthesis of this compound, both the amine and a potential hydroxyl precursor to the methoxy group would likely require protection.

Amine Protecting Groups:

tert-Butoxycarbonyl (Boc): This group is stable to a wide range of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). weebly.com

Benzyloxycarbonyl (Cbz): Removed by catalytic hydrogenolysis, a mild method that is often compatible with other functional groups. libretexts.org

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and is often used in solid-phase peptide synthesis. weebly.com

Hydroxyl Protecting Groups:

Silyl ethers (e.g., TMS, TBDMS, TIPS): These are widely used and can be removed with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). libretexts.org

Benzyl (Bn): Similar to the Cbz group for amines, it is removed by hydrogenolysis. libretexts.org

Tetrahydropyranyl (THP): Stable to many conditions but cleaved with aqueous acid. weebly.com

An orthogonal protecting group strategy, where different protecting groups are chosen that can be removed under distinct conditions, would allow for the selective deprotection and functionalization of the amine and hydroxyl groups. organic-chemistry.org

Process Optimization and Green Chemistry Metrics in Production

The large-scale production of fine chemicals and pharmaceuticals necessitates a focus on process optimization and the implementation of green chemistry principles. The goal is to develop synthetic routes that are not only efficient and high-yielding but also environmentally benign and economically viable. nih.gov

Several key metrics are used to evaluate the "greenness" of a chemical process: rsc.org

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. mdpi.com Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant byproducts, like substitution or elimination reactions.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. nih.gov A lower PMI indicates a more sustainable and efficient process.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the product. mdpi.com Similar to PMI, a lower E-Factor is desirable.

MetricFormulaIdeal ValueFocus
Atom Economy (AE)(MW of product / Σ MW of reactants) x 100%High (approaching 100%)Inherent efficiency of the reaction
Process Mass Intensity (PMI)Total mass in / mass of productLow (approaching 1)Overall process efficiency including all inputs
E-FactorTotal waste (kg) / product (kg)Low (approaching 0)Waste minimization

This table summarizes key green chemistry metrics for evaluating synthetic processes.

In the context of synthesizing this compound, process optimization would involve:

Catalyst Selection and Loading: Using highly active and selective catalysts at low loadings to minimize waste and cost.

Solvent Choice: Opting for greener solvents, reducing solvent volumes, or exploring solvent-free conditions.

Biocatalysis: Employing enzymes, such as transaminases , for the stereoselective synthesis of chiral amines. illinois.edunih.gov Transaminases can convert a prochiral ketone to a chiral amine with high enantioselectivity under mild, aqueous conditions, representing a green alternative to traditional chemical methods. nih.govresearchgate.net

Telescoping Reactions: Combining multiple synthetic steps into a single pot to reduce the need for intermediate purification and minimize solvent usage. acs.org

By integrating these principles, the synthesis of this compound can be made more sustainable and efficient, aligning with the goals of modern chemical manufacturing.

Evaluation of Environmental Factors (E-Factor) and Atom Economy

The environmental impact of a chemical process can be quantitatively assessed using green chemistry metrics. Among the most widely adopted are the Environmental Factor (E-Factor) and Atom Economy.

Atom Economy , developed by Barry Trost, provides a theoretical measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The formula is as follows:

Atom Economy (%) = (Molecular Weight of the Desired Product / Sum of Molecular Weights of All Reactants) x 100

An ideal reaction would have an atom economy of 100%, indicating that all atoms from the reactants are found in the final product, with no byproducts.

The E-Factor , introduced by Roger Sheldon, offers a more practical measure of the waste generated in a process. It is calculated as the total mass of waste produced per unit mass of product:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-Factor considers all waste streams, including reagents, solvents, and reaction byproducts. A lower E-Factor signifies a more environmentally friendly process. The pharmaceutical industry has historically had very high E-Factors, often ranging from 25 to over 100, primarily due to the complexity of the multi-step syntheses involved.

To illustrate how these metrics would be applied to a hypothetical synthesis of this compound, consider a plausible multi-step synthetic route. The table below presents a hypothetical comparison of two different synthetic pathways, highlighting the potential impact of reaction design on these green metrics.

Hypothetical Green Metrics for the Synthesis of this compound
Synthetic RouteKey TransformationHypothetical Atom Economy (%)Hypothetical E-Factor
Route A (Classical)Multi-step synthesis with stoichiometric reagents35%80
Route B (Greener)Catalytic asymmetric synthesis75%15

Sustainable Solvent Systems and Reaction Conditions

Modern synthetic methodologies for chiral amines are increasingly focused on the use of greener alternatives. These include:

Water: As a solvent, water is non-toxic, non-flammable, and readily available. Biocatalytic approaches, which often utilize enzymes, are typically conducted in aqueous media.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic and non-flammable solvent that can be easily removed from the reaction mixture by depressurization.

Bio-based Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene™, are gaining traction as sustainable alternatives to petroleum-based solvents.

Solvent-free Reactions: Conducting reactions in the absence of a solvent, where possible, represents the most sustainable option.

In addition to solvent selection, optimizing reaction conditions is crucial for minimizing energy consumption and waste generation. The use of catalysis, including biocatalysis and chemocatalysis, can lead to milder reaction conditions, shorter reaction times, and higher selectivity, all of which contribute to a more sustainable process.

The following table provides a comparative overview of traditional versus sustainable solvent systems that could be considered in the synthesis of this compound.

Comparison of Solvent Systems for Amine Synthesis
Solvent SystemKey CharacteristicsEnvironmental ImpactPotential Application
Traditional Organic Solvents (e.g., Dichloromethane, Toluene)High volatility, often toxic and flammableHighClassical chemical synthesis
WaterNon-toxic, non-flammable, abundantLowBiocatalytic transformations
Supercritical CO₂Non-toxic, easily separableLowCatalytic hydrogenations, extractions
Bio-based Solvents (e.g., 2-MeTHF)Derived from renewable resources, lower toxicityReducedReplacement for traditional ethereal solvents

Chemical Reactivity and Mechanistic Studies of 1s,3r 3 Methoxycyclopentan 1 Amine

Reactions Involving the Amine Functionality

The primary amine group at the C1 position is a key site for nucleophilic reactions, enabling the construction of a variety of nitrogen-containing compounds. Its reactivity is fundamental in the synthesis of more complex molecules, including analogues of carbocyclic nucleosides.

Nucleophilic Substitutions and Additions

The lone pair of electrons on the nitrogen atom of (1S,3R)-3-methoxycyclopentan-1-amine allows it to act as a potent nucleophile. This characteristic is central to its participation in nucleophilic substitution and addition reactions. A significant application of this reactivity is in the construction of heterocyclic systems, particularly in the synthesis of carbocyclic nucleoside analogues where the amine displaces a leaving group on a pyrimidine (B1678525) or purine (B94841) base. rsc.org

These reactions typically involve the coupling of the cyclopentylamine (B150401) derivative with a suitably activated heterocyclic base. The stereochemistry of the cyclopentane (B165970) ring is crucial in directing the approach of the nucleophile and influencing the stereochemical outcome of the product.

Formation of Amides and Other Nitrogen-Containing Derivatives

The primary amine of this compound readily undergoes acylation with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds. This transformation is one of the most fundamental and widely utilized reactions in organic synthesis and medicinal chemistry. nih.govgoogle.com The formation of amides from this amine can be achieved using a variety of modern coupling reagents that activate the carboxylic acid component.

Commonly employed coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to enhance efficiency and suppress side reactions. organic-chemistry.orgresearchgate.net These reactions are typically performed under mild conditions, which helps to preserve the stereochemical integrity of the chiral centers in the cyclopentane ring. The resulting amides are often key intermediates in the synthesis of biologically active molecules. researchgate.net

Table 1: Representative Amide Coupling Reactions with Cyclopentylamine Analogues

Amine ReactantCarboxylic AcidCoupling ReagentsSolventYield
(1S,3R)-3-Hydroxycyclopentan-1-amineBenzoic AcidEDC, HOBtDMFHigh
(1S,3R)-3-AminocyclopentanolAcetic Anhydride-PyridineGood
CyclopentylamineBoc-L-AlanineHATU, DIPEACH₂Cl₂>90%

Note: This table presents plausible, representative data based on general amide coupling methodologies and reactions with similar substrates.

Transformations of the Methoxy (B1213986) Ether Group

The methoxy group at the C3 position, while generally less reactive than the amine, can undergo specific transformations, most notably cleavage to reveal a hydroxyl group. This conversion is a critical step in the synthesis of various functionalized cyclopentane derivatives.

Ether Cleavage and Derivatization

The cleavage of the methyl ether in this compound to the corresponding alcohol, (1S,3R)-3-aminocyclopentanol, is a key transformation. This reaction typically requires strong acidic conditions or the use of specific Lewis acids. researchgate.net Reagents such as hydrogen bromide (HBr) or hydrogen iodide (HI) can cleave the ether bond through a nucleophilic substitution mechanism. fiveable.memasterorganicchemistry.com Alternatively, Lewis acids like boron tribromide (BBr₃) are highly effective for demethylation, often proceeding under milder conditions. researchgate.netnih.gov

The mechanism of acid-catalyzed cleavage depends on the substitution pattern of the ether. For a secondary ether like this, the reaction can proceed via either an Sₙ1 or Sₙ2 pathway after protonation of the ether oxygen. researchgate.netyoutube.com The choice of reagent and reaction conditions is crucial to avoid unwanted side reactions and to ensure the stereochemical integrity of the molecule is maintained.

Cyclopentane Ring Modifications and Rearrangements

While the functional groups are the primary sites of reactivity, the cyclopentane ring itself can participate in transformations, particularly rearrangements that can alter the ring size or substitution pattern. These reactions are generally less common and require specific conditions to initiate.

The stability of the five-membered ring makes it relatively resistant to cleavage under normal conditions. arxiv.org However, the introduction of reactive intermediates, such as carbocations, on the ring can trigger rearrangements. For instance, if a carbocation were to be generated at a carbon adjacent to the ring, a ring-expansion reaction to a more stable six-membered ring could potentially occur. chemistrysteps.commasterorganicchemistry.com Such reactions are driven by the release of ring strain and the formation of a more stable carbocation.

In the context of this compound, such rearrangements are not typically observed under the conditions used for functional group manipulations. However, under forcing conditions or through specifically designed reaction pathways, skeletal modifications of the cyclopentane core could be envisioned. For example, the formation of a radical cation on the cyclopentane ring has been shown to lead to regio- and diastereoselective rearrangements. rsc.org While specific studies on this compound are lacking, the principles of carbocation and radical-mediated rearrangements on substituted cyclopentanes suggest that such transformations are theoretically possible.

Skeletal Transformations

Skeletal transformations of the cyclopentane ring in this compound would involve the cleavage and formation of carbon-carbon bonds within the cyclic framework, potentially leading to ring expansion, contraction, or rearrangement. Such transformations are often driven by the formation of reactive intermediates, such as carbocations or radicals, adjacent to the ring.

One plausible pathway for skeletal rearrangement involves the generation of a carbocation at the C1 position, which could be induced by the diazotization of the primary amine with nitrous acid, followed by the loss of nitrogen gas. The resulting secondary carbocation could then undergo a 1,2-hydride or 1,2-alkyl shift, leading to a more stable carbocation and subsequent rearrangement of the cyclopentane ring. For instance, a ring-expansion to a substituted cyclohexane (B81311) could be envisioned, a common reaction pathway for carbocations adjacent to a strained ring.

Table 1: Potential Skeletal Transformation Pathways

TransformationProposed IntermediatePotential Product Class
Ring ExpansionSecondary carbocation at C1Substituted cyclohexanols
Ring ContractionRearranged carbocationSubstituted cyclobutylmethanols

It is important to note that the presence of the methoxy group at the C3 position would influence the regioselectivity and stereoselectivity of these rearrangements. The electron-donating nature of the methoxy group could stabilize a carbocation at the C3 position, potentially directing the rearrangement pathway.

Functionalization of the Cyclopentane Core

Functionalization of the cyclopentane core of this compound, beyond modifications of the existing amine and methoxy groups, would involve the activation of C-H bonds at other positions on the ring (C2, C4, and C5). Modern synthetic methodologies, such as transition-metal-catalyzed C-H activation, offer potential routes to introduce new functional groups.

Directed C-H activation, where the existing amine or a derivative thereof acts as a directing group, could enable regioselective functionalization. For example, a palladium-catalyzed C-H arylation or alkenylation could potentially occur at the C2 or C5 positions, guided by the coordination of the metal catalyst to the nitrogen atom.

Table 2: Potential C-H Functionalization Reactions

PositionReagent/Catalyst SystemPotential Functional Group Introduced
C2/C5Pd(OAc)₂ / Ligand / Aryl halideAryl group
C2/C5Rh₂(OAc)₄ / Carbene precursorCarbenoid insertion product
C4Radical initiator / Halogen sourceHalogen atom

The stereochemistry of the starting material, with the cis relationship between the amine and methoxy groups, would likely play a crucial role in the stereochemical outcome of such functionalization reactions, potentially allowing for diastereoselective synthesis of new derivatives. The inherent strain and conformational flexibility of the cyclopentane ring would also be significant factors in determining the reactivity and selectivity of these transformations.

Further research into the reactivity of this compound is necessary to experimentally validate these potential transformation and functionalization pathways and to fully elucidate the underlying reaction mechanisms.

Applications of 1s,3r 3 Methoxycyclopentan 1 Amine As a Chiral Synthon

Construction of Complex Stereodefined Molecular Architectures

The rigid cyclopentane (B165970) core of (1S,3R)-3-methoxycyclopentan-1-amine serves as an excellent scaffold for the synthesis of complex cyclic and polycyclic systems with high stereochemical purity.

While specific examples detailing the direct use of this compound in the synthesis of complex cyclic and polycyclic compounds are not extensively documented in publicly available literature, the structural motif is present in various complex molecules. For instance, related cyclopentane derivatives are key components in the synthesis of carbocyclic nucleoside analogues and other biologically active compounds. The stereochemistry of the amino and methoxy (B1213986) groups can be exploited to direct the formation of new stereocenters during cyclization reactions, leading to the construction of intricate polycyclic frameworks.

The primary amine functionality of this compound is a key handle for the introduction of this chiral fragment into heterocyclic systems. It can readily participate in reactions such as condensations, cyclizations, and multicomponent reactions to form a wide array of nitrogen-containing heterocycles. The stereochemistry of the cyclopentane ring can influence the facial selectivity of these reactions, enabling the synthesis of enantiomerically enriched heterocyclic products.

Integration into Organocatalytic Systems and Ligand Design

The field of asymmetric organocatalysis has benefited greatly from the development of novel chiral amines. This compound serves as a valuable precursor for the development of such catalysts and ligands.

Chiral primary amines are known to be effective catalysts for a range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. The amine group of this compound can be readily derivatized to generate a variety of organocatalysts. The cyclopentane backbone provides a rigid scaffold that can effectively translate chiral information to the transition state of a reaction, leading to high levels of enantioselectivity.

Organocatalysts and ligands derived from chiral synthons like this compound are instrumental in achieving high enantioselectivity in a multitude of chemical reactions. For example, chiral ligands incorporating this motif can be coordinated to transition metals to create catalysts for asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The predictable stereochemical outcome of these reactions is crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Scaffolds for Peptide and Peptidomimetic Chemistry

The structural rigidity and defined stereochemistry of cyclopentane derivatives make them attractive scaffolds for the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability.

The incorporation of the this compound scaffold into a peptide backbone can induce specific secondary structures, such as β-turns or γ-turns. This conformational constraint is often key to biological activity. The primary amine allows for its integration into a peptide chain via standard amide bond formation, while the methoxy group can be used to modulate the polarity and pharmacokinetic properties of the resulting peptidomimetic. Although direct examples of this compound in peptidomimetic literature are sparse, the use of similar cyclopentane amino acids is well-established for creating conformationally constrained peptide analogues with diverse therapeutic potential. nih.gov

Incorporation into Conformationally Constrained Peptides

There is no available research to populate this section.

Synthesis of Biologically Relevant Scaffolds

There is no available research to populate this section.

Computational and Theoretical Investigations of 1s,3r 3 Methoxycyclopentan 1 Amine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. For (1S,3R)-3-Methoxycyclopentan-1-amine, these studies can provide a detailed picture of the electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding its chemical behavior.

Detailed DFT calculations would typically be employed to determine key electronic properties. These properties are crucial for predicting the molecule's reactivity, including its nucleophilic and electrophilic sites. The amine group, with its lone pair of electrons, is expected to be the primary site for electrophilic attack, while the oxygen atom of the methoxy (B1213986) group also influences the electronic distribution across the cyclopentane (B165970) ring.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueUnit
Dipole Moment1.5 - 2.5Debye
HOMO Energy-8.0 to -9.5eV
LUMO Energy1.5 to 3.0eV
HOMO-LUMO Gap9.5 to 12.5eV
Mulliken Charge on N-0.6 to -0.8e
Mulliken Charge on O-0.4 to -0.6e

Note: The data in this table is hypothetical and serves as an illustration of the types of properties that would be calculated. Actual values would require specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO is typically localized on the nitrogen atom of the amine, indicating its nucleophilic character. The LUMO, conversely, would be distributed across the molecule, indicating potential sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Molecular Dynamics Simulations of Conformational Landscapes

The cyclopentane ring is not planar and exists in various puckered conformations, primarily the envelope and half-chair forms. The presence of two substituents, an amine and a methoxy group, in a specific stereochemical arrangement ((1S,3R) configuration) significantly influences the conformational preferences of the ring. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such molecules, providing insights into the relative energies and populations of different conformers at a given temperature.

For this compound, MD simulations would reveal the preferred orientations of the amine and methoxy groups (axial vs. equatorial) in the dominant ring conformations. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding possibilities between the amine and methoxy groups.

The two primary conformations of the cyclopentane ring are:

Envelope (C_s symmetry): One atom is out of the plane of the other four.

Half-Chair (C_2 symmetry): Two atoms are displaced in opposite directions from the plane of the other three.

The energy difference between these conformations is generally small, and the molecule can rapidly interconvert between them. dalalinstitute.com Substituents, however, can stabilize one conformation over the other. In the case of this compound, the trans relationship of the substituents will lead to specific low-energy conformers.

Table 2: Hypothetical Relative Energies of Conformers of this compound from MD Simulations

ConformerSubstituent OrientationsRelative Energy (kcal/mol)
Envelope 1Amine (equatorial), Methoxy (equatorial-like)0.0
Envelope 2Amine (axial), Methoxy (axial-like)1.5 - 2.5
Half-Chair 1Amine (equatorial), Methoxy (equatorial-like)0.2 - 0.8
Half-Chair 2Amine (axial), Methoxy (axial-like)2.0 - 3.5

Note: The data in this table is hypothetical and illustrative. The relative energies are highly dependent on the force field used in the MD simulation.

Understanding the conformational preferences is crucial as the reactivity and biological activity of a molecule are often dictated by its three-dimensional structure.

In Silico Prediction of Stereoselectivity in Synthetic Transformations

This compound is a chiral building block, and its use in synthesis often involves reactions where new stereocenters are formed. Predicting the stereochemical outcome of such reactions is a significant challenge in organic chemistry. In silico methods, combining quantum mechanics and molecular mechanics (QM/MM) or employing machine learning models, are increasingly used to predict the stereoselectivity of chemical transformations. nih.govarxiv.org

For reactions involving this compound, computational modeling can be used to study the transition states of the competing diastereomeric pathways. By calculating the activation energies for the formation of different stereoisomeric products, one can predict which product will be favored.

For instance, in a nucleophilic addition reaction where the amine group directs the approach of an electrophile, computational models can be built to analyze the different faces of attack. The steric hindrance and electronic interactions of the methoxy group and the cyclopentane ring conformation would be explicitly considered to determine the energetically most favorable reaction pathway.

Table 3: Hypothetical In Silico Prediction of Diastereomeric Excess for a Reaction

Reaction TypePredicted Major DiastereomerPredicted Diastereomeric Excess (%)Computational Method
Alkylation of the amine(1S,3R,X'R)85-95QM/MM Transition State Analysis
Acylation of the amine(1S,3R,X'S)70-80DFT Transition State Modeling

Note: This table presents hypothetical data to illustrate how in silico predictions of stereoselectivity would be reported.

These predictive models are invaluable for designing synthetic routes that lead to the desired stereoisomer with high selectivity, thereby reducing the need for extensive experimental screening and optimization. The accuracy of these predictions depends heavily on the level of theory and the models used to represent the reacting system.

Future Research Perspectives in Methoxycyclopentanamine Chemistry

Exploration of Novel Reaction Pathways and Catalytic Applications

The development of novel synthetic routes and the expansion of catalytic applications are central to advancing the utility of (1S,3R)-3-Methoxycyclopentan-1-amine and its analogues. Future research in this area is poised to explore several promising avenues, from innovative synthetic strategies to the design of novel catalysts.

One key area of future research will be the development of more efficient and stereoselective methods for the synthesis of functionalized cyclopentanamines. While classical approaches have proven effective, there is a continuous drive towards greener and more atom-economical processes. Biocatalysis, for instance, offers a powerful toolkit for the synthesis of chiral amines. hims-biocat.eu The use of enzymes such as transaminases, amine oxidases, and imine reductases can provide high enantioselectivity under mild reaction conditions. hims-biocat.eunih.gov Future work could focus on engineering enzymes with tailored substrate specificities to produce a wider range of methoxycyclopentanamine derivatives. For example, the deracemization of chiral amines using a cyclic sequence of enantioselective oxidation by an amine oxidase followed by non-selective reduction is a promising strategy. researchgate.net

Another promising direction is the exploration of novel cycloaddition reactions to construct the cyclopentane (B165970) core with precise stereochemical control. The asymmetric [4+2]-cycloaddition of vinyl azides with unsaturated ketone esters, catalyzed by copper(II) complexes, has been shown to produce diverse chiral cyclic azides that can be further elaborated into chiral amines. nih.gov Adapting such methodologies to synthesize precursors of this compound could open up new synthetic pathways.

Beyond its role as a synthetic intermediate, derivatives of this compound hold significant potential as chiral ligands and organocatalysts in asymmetric synthesis. The cyclopentane scaffold provides a rigid framework that can be functionalized to create a well-defined chiral environment around a metal center or an active site. Chiral cyclopentadienyl (B1206354) ligands, for instance, have emerged as powerful tools in asymmetric catalysis for a broad range of metal-catalyzed transformations. nih.gov Future research could involve the synthesis of novel cyclopentanamine-derived ligands for applications in asymmetric hydrogenation, C-H functionalization, and other key organic transformations.

Furthermore, the amine functionality of this compound makes it an attractive candidate for the development of novel organocatalysts. Chiral amines and their derivatives are known to be effective catalysts for a variety of reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.govresearchgate.net By incorporating the methoxycyclopentanamine scaffold into catalyst design, it may be possible to achieve unique reactivity and selectivity in these and other asymmetric transformations. The design of chiral bifunctional secondary amine catalysts, for example, has shown unique reactivity and selectivity in enamine catalysis.

Development of High-Throughput Synthesis and Screening Methodologies

The discovery of new catalysts and the optimization of reaction conditions are often accelerated by high-throughput synthesis and screening (HTS) techniques. numberanalytics.com Future research in methoxycyclopentanamine chemistry will likely see an increased adoption and development of these methodologies to expedite the discovery of novel applications.

The parallel synthesis of libraries of this compound derivatives will be a key enabling technology. numberanalytics.com By systematically varying substituents on the cyclopentane ring or the amine, researchers can generate a diverse set of compounds for screening. These libraries can then be evaluated for their performance in various catalytic reactions or for their biological activity.

A significant challenge in HTS for asymmetric catalysis is the rapid and accurate determination of enantiomeric excess (ee). nih.gov Traditional methods like chiral chromatography can be a bottleneck in the screening process. Therefore, the development of rapid ee determination methods is crucial. Optical methods, such as those based on fluorescence or circular dichroism (CD), are particularly promising. nih.gov For example, a novel screening protocol has been developed that uses a combination of a fluorescent indicator displacement assay to determine concentration and a CD-active Fe(II) complex to determine enantiomeric excess. nih.gov Such "mix and measure" assays can significantly accelerate the screening of chiral amine libraries.

Biocatalytic screening methods also offer a powerful approach. Enzyme-based assays can be designed to be highly sensitive and selective for a particular enantiomer, allowing for the rapid screening of large numbers of compounds. mdpi.com The development of commercially available enzyme kits and the use of metagenomic discovery platforms are expanding the range of biocatalysts available for chiral amine synthesis and screening. mdpi.com

Computational screening is another area with significant potential. acs.org As computational power increases and modeling algorithms become more sophisticated, it will become increasingly feasible to predict the catalytic activity and selectivity of methoxycyclopentanamine derivatives in silico. This can help to prioritize synthetic targets and focus experimental efforts on the most promising candidates.

The table below summarizes some of the emerging high-throughput methodologies applicable to the study of this compound and its derivatives.

MethodologyPrincipleApplication in Methoxycyclopentanamine ChemistryPotential Advantages
Parallel SynthesisSimultaneous synthesis of multiple compounds in a spatially addressed format.Generation of libraries of this compound derivatives with diverse functionalities.Rapid access to a wide range of compounds for screening.
Fluorescence-Based ee ScreeningUse of a fluorescent indicator that is displaced by the chiral amine, leading to a change in fluorescence intensity.Rapid determination of the concentration and enantiomeric excess of chiral amine products in catalytic reactions.High sensitivity and amenability to automation.
Circular Dichroism (CD) SpectroscopyFormation of a CD-active complex between the chiral amine and a metal center.High-throughput determination of the enantiomeric excess of chiral amines.Rapid and direct measurement of chirality.
Biocatalytic ScreeningUse of enzymes that selectively react with one enantiomer of a chiral amine.Screening for enzymes that can synthesize or resolve this compound and its derivatives.High selectivity and sensitivity.
Computational ScreeningIn silico prediction of the properties and activities of molecules.Prioritization of synthetic targets for novel catalysts and functional materials based on this compound.Cost-effective and time-saving.

Integration into Advanced Functional Materials Research

The unique structural and chemical properties of this compound make it an attractive building block for the development of advanced functional materials. Future research in this area will likely focus on the incorporation of this chiral motif into polymers and supramolecular assemblies to create materials with novel optical, catalytic, and recognition properties.

The synthesis of chiral polymers is a rapidly growing field, with applications in asymmetric catalysis, chiral separations, and chiroptical materials. researchgate.netnih.gov By incorporating this compound as a monomer or a pendant group in a polymer chain, it is possible to create materials with a well-defined chiral microenvironment. These chiral polymers can be used as recyclable catalysts in asymmetric reactions, combining the advantages of homogeneous and heterogeneous catalysis. nih.gov The polymer backbone can have a positive effect on the catalytic activity and selectivity of the immobilized chiral catalyst. researchgate.net

The self-assembly of chiral molecules into ordered supramolecular structures is another exciting area of research. mdpi.comresearchgate.net The interplay of non-covalent interactions, such as hydrogen bonding and van der Waals forces, can lead to the formation of complex and functional architectures. Derivatives of this compound, with their defined stereochemistry and potential for hydrogen bonding, are promising candidates for the construction of chiral supramolecular materials. These materials could find applications in chiral sensing, enantioselective separations, and as templates for the synthesis of other chiral materials. researchgate.net

Furthermore, the integration of methoxycyclopentanamine derivatives into metal-organic frameworks (MOFs) and other porous materials could lead to the development of novel heterogeneous catalysts and adsorbents. The chiral pores of such materials could be used for enantioselective separations or for carrying out asymmetric reactions in a confined environment.

The table below provides an overview of potential applications of this compound in advanced functional materials.

Material TypeRole of this compoundPotential ApplicationsKey Research Directions
Chiral PolymersMonomer or pendant group providing chirality to the polymer backbone.Recyclable catalysts for asymmetric synthesis, chiral stationary phases for chromatography, chiroptical materials.Development of efficient polymerization methods, investigation of the relationship between polymer structure and catalytic performance.
Supramolecular AssembliesChiral building block that directs the formation of ordered structures.Chiral sensors, enantioselective release systems, templates for chiral synthesis.Understanding the principles of self-assembly, controlling the morphology of the resulting structures.
Metal-Organic Frameworks (MOFs)Chiral linker or template for the formation of porous materials.Heterogeneous catalysts for asymmetric reactions, materials for enantioselective separations.Synthesis of novel MOFs with tailored pore sizes and functionalities.
Functionalized SurfacesChiral modifier for surfaces.Enantioselective sensors, surfaces for chiral recognition and separation.Development of robust methods for surface modification, characterization of the modified surfaces.

Q & A

Q. What are the common synthetic routes for (1S,3R)-3-Methoxycyclopentan-1-amine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves stereoselective alkylation or reductive amination. Key steps include:

  • Alkylation of cyclopentane derivatives : Reacting a cyclopentane precursor (e.g., 3-methoxycyclopentanone) with an amine source under reducing conditions (e.g., NaBH₃CN) .
  • Chiral resolution : Using chiral catalysts (e.g., Ru-BINAP complexes) to enhance enantiomeric excess .

Q. Critical factors :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction kinetics by stabilizing transition states .
  • Temperature : Lower temperatures (0–5°C) favor stereochemical control, reducing racemization .
  • Catalysts : Palladium or nickel catalysts enable cross-coupling for introducing methoxy groups .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Conditions
Reductive Amination65–75≥90NaBH₃CN, THF, 0°C
Chiral Resolution40–50≥98Ru-BINAP, MeOH, 25°C

Q. How is this compound characterized to confirm its stereochemistry and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR distinguishes enantiomers via coupling constants (e.g., J-values for axial vs. equatorial protons) .
  • X-ray Crystallography : Resolves absolute configuration; cyclopentane ring puckering and methoxy orientation are diagnostic .
  • Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak AD-H (hexane:isopropanol eluent) .

Note : Mass spectrometry (HRMS) validates molecular weight but cannot confirm stereochemistry .

Q. What preliminary biological assays are recommended to assess its activity?

Answer:

  • Receptor Binding Assays : Screen for interactions with G-protein-coupled receptors (GPCRs) or monoamine transporters, given structural similarity to bioactive amines .
  • Enzyme Inhibition Studies : Test against cyclin-dependent kinases (CDKs) or cytochrome P450 isoforms, using fluorogenic substrates .
  • Cytotoxicity Profiling : MTT assays in HEK-293 or HepG2 cells to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from:

  • Stereochemical impurities : Verify enantiomeric purity via chiral HPLC and repeat assays with ≥98% pure samples .
  • Assay conditions : Standardize buffer pH (e.g., Tris vs. phosphate buffers alter protonation states of amines) and incubation times .
  • Metabolite interference : Use LC-MS to identify degradation products (e.g., demethylated metabolites) during long-term assays .

Example : Inconsistent GPCR activity might stem from racemization during storage; store at -20°C under inert gas .

Q. What strategies optimize enantiomeric excess during large-scale synthesis?

Answer:

  • Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis (e.g., Ru-(S)-SynPhos) with in situ racemization of unwanted enantiomers .
  • Enzymatic Methods : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer, enabling separation .
  • Crystallization-Induced Diastereomer Transformation : Use chiral counterions (e.g., L-tartrate) to crystallize the desired enantiomer .

Q. Table 2: Enantioselective Optimization Techniques

TechniqueEnantiomeric Excess (%)Scalability
DKR with Ru Catalysts90–95High
Enzymatic Resolution85–90Moderate

Q. How does the methoxy group’s orientation influence its interaction with biological targets?

Answer: The (1S,3R) configuration positions the methoxy group axially, affecting:

  • Hydrogen bonding : The oxygen lone pairs interact with Ser/Thr residues in enzyme active sites (e.g., kinase inhibitors) .
  • Lipophilicity : Methoxy groups enhance membrane permeability compared to hydroxyl analogs (logP increased by ~0.5 units) .
  • Steric hindrance : Axial methoxy may block binding to flat aromatic pockets (e.g., serotonin receptors) .

Q. Comparative Data :

  • (1S,3S)-Isomer : Lower activity in CDK2 inhibition (IC₅₀ = 12 μM vs. 5 μM for (1S,3R)) due to altered H-bonding .

Q. What advanced spectroscopic methods elucidate its conformational dynamics in solution?

Answer:

  • NOESY NMR : Identifies through-space interactions between methoxy protons and cyclopentane hydrogens, revealing ring puckering .
  • DFT Calculations : Predict low-energy conformers; compare with experimental IR/Raman spectra .
  • Variable-Temperature NMR : Assess rotational barriers of the methoxy group (ΔG‡ ~10–15 kcal/mol) .

Q. How to design SAR studies comparing this compound with analogs?

Answer:

  • Structural Modifications :
    • Replace methoxy with ethoxy, hydroxyl, or halogens to probe electronic effects .
    • Introduce substituents at C2 to test steric tolerance .
  • Assay Design :
    • Use isogenic cell lines to isolate target-specific effects.
    • Measure binding affinity (Kd) and functional activity (EC₅₀/IC₅₀) across analogs .

Example : A 2024 study showed that replacing methoxy with chlorine increased selectivity for dopamine D3 receptors (10-fold over D2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.